molecular formula C9H14N2 B3199818 2-Methyl-3-(pyridin-2-yl)propan-1-amine CAS No. 1017145-15-1

2-Methyl-3-(pyridin-2-yl)propan-1-amine

Cat. No. B3199818
CAS RN: 1017145-15-1
M. Wt: 150.22 g/mol
InChI Key: YVBDVJAMUONDBV-UHFFFAOYSA-N
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Description

“2-Methyl-3-(pyridin-2-yl)propan-1-amine” is an organic compound . It belongs to the class of organic compounds known as 3-alkylindoles . This compound is used in the synthesis of pocket porphyrins .


Synthesis Analysis

The synthesis of “this compound” involves a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3 .


Chemical Reactions Analysis

“this compound” is a derivative of amines and can be used as a pharmaceutical intermediate .


Physical And Chemical Properties Analysis

The physical form of “this compound” is liquid . It has a boiling point of 212.7±15.0 °C and a density of 0.9800 g/mL at 25℃ .

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Methyl-3-(pyridin-2-yl)propan-1-amine in lab experiments is its ability to selectively inhibit the release of neurotransmitters. This property makes it a useful tool for the study of neurotransmitter systems. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Methyl-3-(pyridin-2-yl)propan-1-amine. One area of research is the development of more selective and potent analogs of this compound for use as drug candidates. Another area of research is the investigation of the potential use of this compound as a tool for the study of various neurotransmitter systems. Additionally, further studies are needed to fully understand the mechanism of action and the physiological effects of this compound.

Scientific Research Applications

2-Methyl-3-(pyridin-2-yl)propan-1-amine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been studied for its role in the regulation of neurotransmitter release and its potential use as a tool for the study of neurotransmitter systems. In pharmacology, it has been investigated for its potential use as a ligand for various receptors.

Safety and Hazards

The safety information for “2-Methyl-3-(pyridin-2-yl)propan-1-amine” indicates that it is toxic if swallowed . It is recommended to wash hands, forearms, and face thoroughly after handling. If swallowed, immediately call a POISON CENTER or doctor .

properties

IUPAC Name

2-methyl-3-pyridin-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(7-10)6-9-4-2-3-5-11-9/h2-5,8H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBDVJAMUONDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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